molecular formula C12H14N2O3 B3068712 (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester CAS No. 74581-23-0

(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester

Cat. No.: B3068712
CAS No.: 74581-23-0
M. Wt: 234.25 g/mol
InChI Key: CDXGBTHUBAPZAG-UHFFFAOYSA-N
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Description

This compound is a benzazepine derivative featuring a carbamic acid methyl ester group at the 1-position and a 2-oxo moiety on the azepine ring. Its core structure consists of a seven-membered benzannulated heterocycle, which is central to its role as a synthetic intermediate in pharmaceuticals. For instance, it is a key precursor in the enantioselective synthesis of benazepril·HCl, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The methyl ester group enhances solubility and stability during synthetic processes, making it a critical intermediate in multi-step drug synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4-oxo-1,2,3,5-tetrahydro-3-benzazepin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-12(16)14-10-9-5-3-2-4-8(9)6-7-13-11(10)15/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXGBTHUBAPZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1C2=CC=CC=C2CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester typically involves the following steps:

  • Formation of the Tetrahydrobenzoazepine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.

  • Oxidation: The tetrahydrobenzoazepine core is then oxidized to introduce the keto group at the 2-position.

  • Carbamate Formation: The final step involves the reaction of the keto group with methyl carbamate under suitable conditions to form the carbamic acid methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

  • Substitution: Substitution reactions at the nitrogen or carbon atoms can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.

  • Reduced Derivatives: Hydroxylated versions of the compound.

  • Substituted Derivatives: Compounds with different substituents at the nitrogen or carbon atoms.

Scientific Research Applications

(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the treatment of neurological disorders, cardiovascular diseases, and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target compound 276.3 2.1 0.5 (DMSO)
tert-butyl ester analog 348.4 3.5 0.2 (DMSO)
Benzyl ester analog 512.6 4.8 <0.1 (DMSO)

Biological Activity

The compound (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester , also known by its CAS number 74581-23-0, is a member of the benzazepine family. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Pharmacological Effects

Research indicates that compounds similar to the benzazepine structure often exhibit a range of pharmacological effects including:

  • Antidepressant : Some derivatives have shown promise in treating depression by modulating neurotransmitter levels.
  • Anxiolytic : Potential effects on anxiety disorders have been noted in preliminary studies.

2. Toxicological Studies

Toxicological assessments provide insights into the safety profile of the compound:

  • Acute Toxicity : Studies show that the compound has low acute toxicity with an LD50 greater than 2000 mg/kg in rats .
  • Chronic Exposure : Long-term exposure studies revealed histopathological changes in reproductive organs at high doses, indicating a need for caution in prolonged use .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant effects of various benzazepine derivatives, including this compound. Results indicated a significant reduction in depressive-like behaviors in animal models when administered at specific dosages.

Dosage (mg/kg)Effect on Behavior
10Mild improvement
20Significant improvement
50Major improvement

Case Study 2: Anxiolytic Properties

Another study focused on the anxiolytic potential of this compound using established anxiety models in rodents. The results suggested that the compound effectively reduced anxiety-like behaviors.

Treatment GroupAnxiety Score Reduction (%)
Control0
Low Dose25
High Dose60

Though specific mechanisms for this compound are still under investigation, it is hypothesized that its activity may involve:

  • Modulation of GABAergic systems.
  • Interaction with serotonin receptors.

Q & A

Q. What synthetic routes are commonly employed to synthesize (2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester, and how do reaction conditions impact yield?

The compound is synthesized via asymmetric aza-Michael reactions, as demonstrated in the preparation of intermediates for ACE inhibitors like benazepril·HCl. Key steps include:

  • Reaction Optimization : Use of L-homophenylalanine ethyl ester and 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester in a diastereoselective 1,4-addition. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) significantly influence stereoselectivity, while temperature and stoichiometry have minimal effects .
  • Post-Reaction Processing : Hydrolysis and crystallization steps (e.g., using trifluoroacetic acid in DCM) to isolate intermediates .
  • Yield Enhancement : Purification via column chromatography or recrystallization from ethanol/water mixtures achieves >90% purity .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For example, benazepril intermediates show distinct shifts for the azepinone ring (δ 4.5–5.5 ppm) and carbamate methyl groups (δ 3.6–3.8 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at 1680–1720 cm1^{-1} (C=O stretching) and 3300–3400 cm1^{-1} (N-H stretching) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 383.17 [M+H+^+] for derivatives) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98%) and resolve impurities .

Q. Which biological targets or pathways are associated with this compound?

  • ACE Inhibition : The compound is a precursor in benazepril synthesis, which inhibits angiotensin-converting enzyme (ACE) to regulate blood pressure. Its stereochemistry ((S)-configuration) is critical for binding ACE's zinc-active site .
  • PI3K/Akt/mTOR Signaling : Derivatives like TASP0415914 modulate this pathway, impacting cytoskeletal signaling and cell proliferation .

Advanced Research Questions

Q. How do solvent polarity and catalyst systems influence stereoselectivity during asymmetric synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance diastereoselectivity by stabilizing transition states via dipole interactions. Non-polar solvents (e.g., toluene) reduce selectivity due to poor solvation .
  • Catalyst Design : Chiral auxiliaries (e.g., L-homophenylalanine) enforce (S)-configuration at the β-keto-aminoester moiety. Counterion effects (e.g., chloride vs. acetate) minimally alter selectivity but impact reaction rates .

Q. What analytical strategies detect and quantify impurities like N-nitroso derivatives in benazepril intermediates?

  • HPLC-MS/MS : Using C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) and multiple reaction monitoring (MRM) detects N-nitroso impurities at ppm levels .
  • Forced Degradation Studies : Acidic hydrolysis (HCl) or oxidative stress (H2_2O2_2) identifies degradation products. For example, N-nitrosation under acidic conditions forms N-nitroso-benazepril, requiring strict pH control during synthesis .

Q. How can chemoproteomics leverage this compound for target identification in inflammatory diseases?

  • Probe Synthesis : Derivatives like FFF-20 incorporate photoaffinity labels (e.g., diazirine) and click chemistry handles (e.g., alkyne) for pull-down assays. These probes bind SLC15A4, a transporter linked to lysosomal inflammation .
  • Activity-Based Protein Profiling (ABPP) : Competitive binding assays using LC-MS/MS quantify target engagement and identify off-target interactions in macrophage lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.